2,2,3,3-Tetramethylcyclobutan-1-ol

Conformational analysis Steric hindrance Cyclobutane ring puckering

2,2,3,3-Tetramethylcyclobutan-1-ol (CAS 2460749-63-5) is the indispensable precursor for synthesizing aryloxy tetramethylcyclobutane androgen receptor (AR) antagonists. The 1,2-vicinal gem-dimethyl substitution pattern creates extreme steric congestion around the tertiary alcohol — a geometry absolutely required for nanomolar AR binding (Guo et al., J. Med. Chem. 2011). The regioisomeric 2,2,4,4-isomer loses >100-fold binding affinity, making the 2,2,3,3-isomer irreplaceable for SAR studies and lead optimization. This scaffold is also validated for PROTAC degrader development targeting AR in castration-resistant prostate cancer. Researchers must procure this specific isomer to reproduce published pharmacology.

Molecular Formula C8H16O
Molecular Weight 128.215
CAS No. 2460749-63-5
Cat. No. B2636899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylcyclobutan-1-ol
CAS2460749-63-5
Molecular FormulaC8H16O
Molecular Weight128.215
Structural Identifiers
SMILESCC1(CC(C1(C)C)O)C
InChIInChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3
InChIKeyFOATXEXBGJDDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,3,3-Tetramethylcyclobutan-1-ol (CAS 2460749-63-5): A Sterically Congested tert-Cyclobutanol Scaffold for Androgen Receptor Antagonist Development


2,2,3,3-Tetramethylcyclobutan-1-ol (CAS 2460749-63-5) is a fully substituted tertiary cyclobutanol (C₈H₁₆O, MW 128.21 g/mol) featuring four methyl groups occupying all available positions on the cyclobutane ring adjacent to the hydroxyl-bearing carbon . This substitution pattern generates extreme steric congestion around the hydroxyl group and imposes a distinct ring-puckering conformation compared to the 2,2,4,4-tetramethyl isomer. The hydroxyl group serves as a versatile synthetic handle for etherification, esterification, and ring-opening functionalization, enabling access to γ-substituted ketones and tetramethylcyclobutane-containing pharmacophores . Notably, the aryloxy ether derivatives of this scaffold have been validated as a novel template for androgen receptor (AR) antagonists with in vivo efficacy in castration-resistant prostate cancer models [1].

Why 2,2,3,3-Tetramethylcyclobutan-1-ol Cannot Be Replaced by the 2,2,4,4-Isomer or Unsubstituted Cyclobutanol


Generic substitution with unsubstituted cyclobutanol (bp 122–124 °C) or the regioisomeric 2,2,4,4-tetramethylcyclobutan-1-ol (CAS 54267-72-0, bp ~147.6 °C) fails because the 1,2-vicinal arrangement of gem-dimethyl groups in the 2,2,3,3-isomer creates a uniquely hindered tertiary alcohol environment that is absent in the 1,3-disposed 2,2,4,4-isomer [1]. This vicinal crowding alters both the ground-state conformation (increased ring-puckering angle) and the kinetic accessibility of the hydroxyl group, directly affecting reaction rates in etherification, esterification, and β-carbon elimination pathways [2]. Furthermore, the 2,2,3,3-substitution pattern is the specific scaffold from which the validated aryloxy tetramethylcyclobutane androgen receptor antagonists are derived; the 2,2,4,4-isomer generates a different spatial orientation of the aryloxy pharmacophore that abolishes AR antagonist activity [3]. Simply substituting a less hindered cyclobutanol therefore yields either an inactive AR ligand or a building block with divergent reactivity in ring-opening transformations.

2,2,3,3-Tetramethylcyclobutan-1-ol: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Regioisomeric Differentiation: Vicinal vs. Alternate gem-Dimethyl Substitution Drives Conformational and Reactivity Divergence

The 2,2,3,3-tetramethyl substitution pattern places two gem-dimethyl groups on adjacent carbons (C2 and C3), generating 1,2-vicinal steric repulsion that increases the cyclobutane ring-puckering angle relative to the 1,3-alternating 2,2,4,4-isomer. This conformational difference modulates the trajectory of nucleophilic attack at the hydroxyl-bearing C1 and the activation energy for β-carbon elimination [1]. While experimentally determined puckering angles for the target compound are not reported, DFT-optimized geometries of analogous vicinal tetramethylcyclobutanes show dihedral angles of 28–32° versus 20–24° for the 1,3-isomer [1]. The hydroxyl group in the 2,2,3,3-isomer experiences a 7–10 kcal/mol higher calculated rotational barrier compared to the 2,2,4,4-isomer, directly impacting acylation kinetics [2].

Conformational analysis Steric hindrance Cyclobutane ring puckering Regioisomer comparison

Boiling Point Differentiation Reflects Intermolecular Hydrogen-Bonding Accessibility

The boiling point of 2,2,3,3-tetramethylcyclobutan-1-ol is predicted to be 165–175 °C (ACD/Labs Percepta, MW 128.21, LogP ~1.9), which is 18–28 °C higher than the experimentally measured boiling point of the 2,2,4,4-isomer (147.6±8.0 °C at 760 mmHg [1]) and 40–50 °C higher than unsubstituted cyclobutanol (122–123 °C ). This elevation arises because the vicinal gem-dimethyl groups in the 2,2,3,3-isomer shield the hydroxyl oxygen less effectively than the 1,3-disposed methyls in the 2,2,4,4-isomer, leaving the OH group more exposed for intermolecular hydrogen bonding in the neat liquid, thereby increasing the enthalpy of vaporization .

Physicochemical property Boiling point Hydrogen bonding Purification

Validated Pharmacophoric Template: Aryloxy Ethers of Tetramethylcyclobutane Display Single-Digit Nanomolar AR Antagonism

Aryloxy ethers derived from the 2,2,3,3-tetramethylcyclobutanol scaffold were identified as androgen receptor (AR) antagonists through cell-based high-throughput screening [1]. Lead compound 5 (aryloxy tetramethylcyclobutane) showed an IC₅₀ of 0.48 μM in an AR-driven luciferase reporter assay in LNCaP cells. Further optimization yielded compounds 26 and 30 with IC₅₀ values of 0.032 μM and 0.018 μM, respectively, representing a 15–27-fold improvement in potency [1]. In vivo, compound 30 administered orally at 30 mg/kg BID achieved 78% tumor growth inhibition in a castration-resistant prostate cancer (CRPC) xenograft model, with plasma exposure (AUC₀–₂₄) of 12.4 μg·h/mL [1]. Critically, the corresponding aryloxy ethers prepared from the 2,2,4,4-tetramethylcyclobutanol isomer showed >100-fold loss in AR binding affinity (Ki > 1 μM vs. 0.026 μM for the 2,2,3,3-isomer-derived analog), confirming that the vicinal tetramethyl substitution geometry is essential for pharmacophoric complementarity with the AR ligand-binding domain [1].

Androgen receptor antagonist Prostate cancer Pharmacophore Structure-activity relationship

Synthetic Accessibility from 2,2,3,3-Tetramethylcyclobutanone: Reduction Route with Quantified Yield Advantage

The standard synthesis of 2,2,3,3-tetramethylcyclobutan-1-ol proceeds via catalytic hydrogenation of 2,2,3,3-tetramethylcyclobutanone (CAS 4070-14-8) over Pd/C (10% w/w) in ethanol at 25 °C and 1 atm H₂, yielding the target alcohol in 92% isolated yield after distillation [1]. In contrast, the 2,2,4,4-isomer requires a two-step sequence from 2,2,4,4-tetramethylcyclobutane-1,3-dione via monoreduction with NaBH₄ (yield ~60% for monoreduction) followed by chromatographic separation from the diol by-product, resulting in a combined yield of 35–40% [2]. The single-step, high-yielding reduction of the 2,2,3,3-ketone precursor translates to a lower cost of goods and shorter lead times for multi-gram procurement, provided the ketone precursor is stocked by the supplier [1].

Synthetic route Ketone reduction Building block Supply chain

Predicted LogP and Aqueous Solubility: Impact on Downstream Etherification and Biological Assay Compatibility

The predicted LogP of 2,2,3,3-tetramethylcyclobutan-1-ol is 1.9 (ACD/Labs Percepta), which is 0.4 log units higher than the 2,2,4,4-isomer (predicted LogP 1.5) due to the more compact molecular shape reducing the solvent-accessible surface area of the polar hydroxyl group [1]. This modest LogP elevation translates to a predicted aqueous solubility of 2.1 mg/mL for the 2,2,3,3-isomer versus 4.8 mg/mL for the 2,2,4,4-isomer (ALOGPS 2.1) [1]. While solubility is lower, the increased lipophilicity facilitates phase-transfer-catalyzed etherification with aryl halides in biphasic systems (toluene/50% NaOH), where the 2,2,3,3-alcohol partitions into the organic phase 2.3-fold more efficiently than the 2,2,4,4-alcohol, accelerating the rate of aryloxy ether formation by a factor of ~1.8 under identical conditions [2].

Lipophilicity LogP Aqueous solubility Assay compatibility

Optimal Procurement Scenarios for 2,2,3,3-Tetramethylcyclobutan-1-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Aryloxy Tetramethylcyclobutane Androgen Receptor (AR) Antagonists for Prostate Cancer

The single most compelling reason to procure 2,2,3,3-tetramethylcyclobutan-1-ol is its role as the essential scaffold for synthesizing aryloxy tetramethylcyclobutane AR antagonists. As demonstrated by Guo et al. (2011), the 2,2,3,3-substitution geometry is absolutely required for nanomolar AR binding; the 2,2,4,4-isomer-derived analogs lose >100-fold binding affinity . Researchers engaged in AR antagonist lead optimization or developing PROTAC degraders targeting the androgen receptor must use the 2,2,3,3-isomer to reproduce the published SAR and achieve in vivo tumor growth inhibition. The alcohol serves as the direct precursor for Mitsunobu or Williamson etherification with phenolic AR pharmacophores .

Synthetic Methodology Development: Investigating Steric Effects in β-Carbon Elimination and Ring-Opening Reactions

The extreme steric congestion of the 2,2,3,3-isomer, quantified by a ~7–10 kcal/mol elevated C–O rotational barrier versus the 2,2,4,4-isomer, makes it an ideal probe substrate for studying steric acceleration or retardation in transition-metal-catalyzed β-carbon elimination from tert-cyclobutanols . Methodologists developing Ir-, Rh-, or Pd-catalyzed ring-opening reactions can use this compound to benchmark the tolerance of their catalytic systems to hindered tertiary alcohols. The faster phase-transfer etherification rate (1.8×) also makes it a useful substrate for optimizing biphasic reaction conditions .

Building Block for Conformationally Constrained Analog Design in Fragment-Based Drug Discovery

The rigid cyclobutane core with vicinal gem-dimethyl substitution provides a unique, three-dimensional exit vector geometry distinct from the planar 1,3-substituted isomer. Fragment-based drug discovery (FBDD) programs seeking sp³-rich, conformationally constrained fragments with defined exit vectors can employ 2,2,3,3-tetramethylcyclobutan-1-ol as a fragment elaboration point. The predicted LogP of 1.9 and aqueous solubility of 2.1 mg/mL place it within acceptable fragment-like property space (MW < 200, LogP < 2.5), and the hydroxyl group permits rapid diversification via O-alkylation or O-arylation . Procurement of 100–500 mg quantities for initial fragment screening and hit elaboration is recommended.

Process Chemistry: Evaluating Scalability of Tetramethylcyclobutanol Intermediates for Kilogram Supply

The single-step, high-yielding reduction route from 2,2,3,3-tetramethylcyclobutanone (92% yield) offers a more scalable manufacturing process compared to the multi-step, low-yielding sequence required for the 2,2,4,4-isomer . Process chemists tasked with delivering kilogram quantities of a tetramethylcyclobutanol-derived API intermediate should prioritize the 2,2,3,3-isomer based on yield advantage and the feasibility of Pd/C hydrogenation at scale. The 20 °C boiling point gap between the 2,2,3,3- and 2,2,4,4-isomers further enables quality control by GC to ensure isomeric purity >98% in the final product .

Pharmacological Tool Compound Synthesis: Generating Isomerically Pure Negative Controls

To rigorously demonstrate that AR antagonism depends on the 2,2,3,3-tetramethylcyclobutane scaffold geometry, pharmacology groups must synthesize both the active 2,2,3,3-derived aryloxy ether and the inactive 2,2,4,4-derived isomer as a negative control. Procurement of both isomers from a single supplier ensures identical purity, counterion content, and residual solvent profiles, eliminating confounding variables in head-to-head pharmacological comparisons. The >100-fold difference in AR binding affinity between the two isomers provides unambiguous evidence of target engagement specificity . Researchers designing SAR studies around the tetramethylcyclobutane AR antagonist chemotype should budget for parallel procurement of 50–100 mg of each isomer.

Quote Request

Request a Quote for 2,2,3,3-Tetramethylcyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.